5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H8FN3S2 and a molecular weight of 241.31 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with thiourea in the presence of a base, followed by cyclization with phosphorus oxychloride (POCl3). The reaction conditions generally include:
-
Step 1: Formation of 4-fluorobenzylthiourea
- Reactants: 4-fluorobenzyl chloride, thiourea
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Duration: Several hours
-
Step 2: Cyclization to form this compound
- Reactants: 4-fluorobenzylthiourea, POCl3
- Solvent: Dichloromethane or chloroform
- Temperature: Reflux
- Duration: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibition of key enzymes involved in bacterial and fungal metabolism.
DNA Interaction: Potential to intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and bioavailability compared to its non-fluorinated analogs .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKWVMMTCNRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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